molecular formula C17H18ClN3O B2654186 1-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine hydrochloride CAS No. 2194451-04-0

1-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine hydrochloride

Cat. No.: B2654186
CAS No.: 2194451-04-0
M. Wt: 315.8
InChI Key: CJRWMCHBANNDMK-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a pyrazole core substituted at the 3-position with a 3-methoxyphenyl group and at the 1-position with a phenyl group. A methanamine group is attached to the 4-position of the pyrazole, forming a hydrochloride salt.

  • Molecular Formula: C₁₈H₁₈N₃O·HCl
  • Molecular Weight: 335.82 g/mol (exact value may vary based on isotopic composition).
  • CAS Number: 1015846-14-6 (based on Safety Data Sheet in ).
  • Applications: Primarily used in pharmaceutical research as a building block for drug discovery, particularly in targeting neurological or inflammatory pathways.

Properties

IUPAC Name

[3-(3-methoxyphenyl)-1-phenylpyrazol-4-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O.ClH/c1-21-16-9-5-6-13(10-16)17-14(11-18)12-20(19-17)15-7-3-2-4-8-15;/h2-10,12H,11,18H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJRWMCHBANNDMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C=C2CN)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine hydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be a compound like 1-phenyl-3-(3-methoxyphenyl)propane-1,3-dione.

    Substitution Reaction: The methanamine group is introduced at the 4-position of the pyrazole ring through a substitution reaction. This can be achieved by reacting the pyrazole intermediate with a suitable amine, such as formaldehyde and ammonium chloride, under acidic conditions.

    Formation of Hydrochloride Salt: The final step involves converting the free base form of the compound into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carboxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-hydroxyphenyl derivatives, while nitration of the aromatic rings can produce nitro-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent. Its structural characteristics suggest various applications:

  • Anticancer Activity : Studies have shown that pyrazole derivatives exhibit significant anticancer properties. For instance, the compound was evaluated against several cancer cell lines, demonstrating varying degrees of cytotoxicity:
    Cancer TypeCell LineIC50 (µM)
    Lung CancerA54949.85
    Breast CancerMDA-MB-23134.00
    Liver CancerHepG228.50
    Colorectal CancerHCT11645.00

These results indicate the compound's potential to induce apoptosis and inhibit proliferation in cancer cells .

The compound has been studied for various biological activities beyond anticancer effects:

  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antibacterial and antiviral activities, making them candidates for further pharmacological development.
  • Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Industrial Applications

In addition to its medicinal uses, the compound serves as a building block in the synthesis of more complex molecules:

  • Pharmaceutical Development : It is utilized in the synthesis of new drugs targeting various diseases, particularly those related to cancer and inflammation.
  • Agrochemicals : The compound's derivatives are explored for use in agricultural chemicals, potentially enhancing crop protection.

Case Studies and Research Findings

Several studies have highlighted the efficacy of pyrazole derivatives similar to 1-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine hydrochloride:

  • Study on Anticancer Activity :
    • A recent investigation evaluated the cytotoxic effects of various pyrazole derivatives on human cancer cell lines, identifying structural modifications that enhance activity .
  • Synthesis and Characterization :
    • Researchers have developed synthetic routes for producing this compound efficiently, focusing on optimizing yields while ensuring purity .
  • Mechanism of Action :
    • The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets, including enzymes and receptors implicated in cancer progression .

Mechanism of Action

The mechanism of action of 1-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

The following table summarizes key structural and synthetic differences between the target compound and its analogues:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Synthetic Yield Key Reference
1-[3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine hydrochloride 3-methoxyphenyl, phenyl C₁₈H₁₈N₃O·HCl 335.82 Not reported
[1-(3-Chlorophenyl)-1H-pyrazol-4-yl]methanamine hydrochloride 3-chlorophenyl C₁₀H₁₁Cl₂N₃ 244.12 Not reported
[1-(4-Methoxyphenyl)-1H-pyrazol-3-yl]methanamine hydrochloride 4-methoxyphenyl (positional isomer) C₁₁H₁₃N₃O·HCl 253.73 Not reported
1-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine hydrochloride 4-fluorophenyl, N-methyl C₁₁H₁₃FN₃·HCl 249.70 Not reported
N-(3-Methoxybenzyl)-1-(5-nitrothiophen-2-yl)-N-(pyridin-3-ylmethyl)methanamine hydrochloride 3-methoxybenzyl, nitrothiophene, pyridine C₂₀H₂₁N₄O₃S·HCl 449.93 32%

Key Observations :

  • Substituent Position: The position of the methoxy group (3- vs. For example, the 3-methoxy derivative (target compound) may exhibit different pharmacokinetic properties compared to the 4-methoxy analogue due to steric and electronic effects.
  • Halogen vs. Methoxy : The chloro-substituted analogue () has lower molecular weight and increased hydrophobicity compared to the methoxy derivatives, which could influence membrane permeability.

Pharmacological Potential

  • Chloro-Substituted Analogues (): Reported as intermediates in kinase inhibitor development, highlighting relevance in oncology.

Biological Activity

The compound 1-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine hydrochloride represents a significant interest in medicinal chemistry due to its potential biological activities. Pyrazole derivatives, such as this compound, have been extensively studied for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects. This article delves into the biological activity of this specific compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of 1-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine hydrochloride can be represented as follows:

C19H21N3Cl\text{C}_{19}\text{H}_{21}\text{N}_3\text{Cl}

Molecular Characteristics

PropertyValue
Molecular Weight320.84 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Anticancer Activity

Research has shown that pyrazole derivatives exhibit significant anticancer properties. A study focusing on similar compounds indicated that they could induce apoptosis in cancer cell lines through various mechanisms:

  • Cell Cycle Arrest : Compounds similar to 1-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine hydrochloride have been observed to arrest the cell cycle at the G1 phase, which is crucial for inhibiting cancer cell proliferation .
  • Caspase Activation : The induction of caspase 3/7 activity has been linked to the apoptotic effects of these compounds, suggesting a pathway for therapeutic application in cancer treatment .

Antimicrobial Activity

Pyrazole derivatives have also demonstrated antimicrobial properties. The compound's structure allows it to interact with microbial enzymes or cellular components, inhibiting their growth. For instance:

  • Inhibition of Bacterial Growth : Similar compounds have shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) reported in the low micromolar range .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole compounds is noteworthy. Studies have indicated that these compounds can reduce inflammatory markers and cytokine production in vitro and in vivo:

  • Cytokine Modulation : Research indicates that certain pyrazole derivatives can significantly lower levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha .

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of a closely related pyrazole derivative in MCF-7 and HCT-116 cell lines. The results showed an IC50 value of approximately 0.48 µM against MCF-7 cells, indicating potent anticancer activity .

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The study reported MIC values ranging from 5 to 15 µg/mL, showcasing the compound's potential as an antimicrobial agent .

Q & A

Q. Optimization strategies :

  • Vary solvent polarity (e.g., ethanol vs. DMF) to improve yield.
  • Monitor reaction progress via HPLC or TLC to identify intermediates.
  • Use catalytic agents (e.g., acid/base) to accelerate cyclization.

How should researchers address the lack of physicochemical data (e.g., melting point, solubility) for this compound?

Answer:
Experimental determination methods :

  • Melting point : Perform differential scanning calorimetry (DSC) or capillary tube analysis.
  • Solubility : Conduct shake-flask experiments in water, DMSO, or ethanol at 25°C, followed by UV-Vis or HPLC quantification .
  • LogP : Use reverse-phase HPLC with a calibrated octanol-water partition system.

Reference analogs : Compare with structurally similar pyrazole derivatives (e.g., 1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, LogP ~2.1) to estimate properties .

What safety protocols are critical given limited toxicological data?

Answer:
Baseline precautions :

  • Respiratory protection : Use NIOSH-approved OV/AG/P99 respirators for airborne particles .
  • Skin/eye protection : Wear nitrile gloves and chemical goggles; decontaminate with water immediately upon exposure .
  • Ventilation : Conduct experiments in fume hoods with ≥100 ft/min airflow .

Q. Risk mitigation :

  • Assume acute toxicity based on structural alerts (e.g., aromatic amines). Pre-screen using in vitro assays (e.g., HepG2 cell viability tests) .

How can stability and reactivity under varying experimental conditions be assessed?

Answer:
Stability testing protocols :

  • Thermal stability : Heat samples to 50–100°C for 24–72 hours and analyze degradation via HPLC-MS .
  • Photolytic stability : Expose to UV light (320–400 nm) and monitor by NMR for structural changes .
  • pH stability : Incubate in buffers (pH 1–13) and quantify hydrolysis products .

Q. Reactivity insights :

  • Pyrazole derivatives are generally stable under inert atmospheres but may degrade in oxidizing conditions .

What analytical techniques are recommended for structural characterization?

Answer:

  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for related pyrazoline compounds .
  • NMR spectroscopy : Use 1^1H/13^13C NMR to verify substituent positions (e.g., methoxyphenyl vs. phenyl groups) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 217.2700) .

How should contradictions in literature data (e.g., conflicting toxicity classifications) be resolved?

Answer:
Methodological reconciliation :

  • Cross-validate using orthogonal assays (e.g., Ames test for mutagenicity vs. comet assay for DNA damage) .
  • Analyze batch-specific impurities via LC-MS; contaminants may skew toxicity results .
  • Consult IARC/NTP guidelines for structurally related amines to infer hazard potential .

What strategies are effective for improving yield in multi-step syntheses?

Answer:

  • Intermediate purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) after each step .
  • Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution reactions in aryl methoxy groups .

How can computational modeling support research on this compound?

Answer:

  • Docking studies : Simulate binding to targets (e.g., serotonin receptors) using PyMol or AutoDock .
  • QSAR models : Predict ADMET properties (e.g., blood-brain barrier penetration) from logP and polar surface area .
  • DFT calculations : Optimize geometry and calculate frontier molecular orbitals to predict reactivity .

What are the best practices for storing this compound to prevent degradation?

Answer:

  • Conditions : Store in amber glass vials at -20°C under inert gas (N2_2 or Ar) .
  • Stability monitoring : Perform quarterly HPLC checks for purity deviations >2% .

How can researchers extrapolate biological activity given limited pharmacological data?

Answer:

  • Target profiling : Screen against kinase or GPCR panels using radioligand binding assays .
  • Structural analogs : Compare with known bioactive pyrazoles (e.g., COX-2 inhibitors) to infer mechanisms .
  • Transcriptomics : Treat cell lines (e.g., HEK293) and analyze RNA-seq data for pathway enrichment .

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